molecular formula C22H18ClF3N2O4S B3706569 2-{N-[2-Chloro-5-(trifluoromethyl)phenyl]methanesulfonamido}-N-(4-phenoxyphenyl)acetamide

2-{N-[2-Chloro-5-(trifluoromethyl)phenyl]methanesulfonamido}-N-(4-phenoxyphenyl)acetamide

Cat. No.: B3706569
M. Wt: 498.9 g/mol
InChI Key: OUYUVELADLRLBL-UHFFFAOYSA-N
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Description

2-{N-[2-Chloro-5-(trifluoromethyl)phenyl]methanesulfonamido}-N-(4-phenoxyphenyl)acetamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a chloro and trifluoromethyl group attached to a phenyl ring, along with a methanesulfonamido group and a phenoxyphenyl group. It is used in various scientific research applications due to its distinctive chemical behavior and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{N-[2-Chloro-5-(trifluoromethyl)phenyl]methanesulfonamido}-N-(4-phenoxyphenyl)acetamide typically involves multiple steps. One common method starts with the reaction of 2-chloro-5-(trifluoromethyl)aniline with methanesulfonyl chloride to form the corresponding sulfonamide. This intermediate is then reacted with 4-phenoxyphenylacetic acid under appropriate conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{N-[2-Chloro-5-(trifluoromethyl)phenyl]methanesulfonamido}-N-(4-phenoxyphenyl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its functional groups and overall structure.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding acids and amines.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like sodium hydroxide for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield derivatives with different substituents on the phenyl ring, while hydrolysis can produce phenoxyphenylacetic acid and the corresponding sulfonamide .

Scientific Research Applications

2-{N-[2-Chloro-5-(trifluoromethyl)phenyl]methanesulfonamido}-N-(4-phenoxyphenyl)acetamide is utilized in various scientific research fields, including:

    Chemistry: As a reagent and intermediate in organic synthesis.

    Biology: For studying its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{N-[2-Chloro-5-(trifluoromethyl)phenyl]methanesulfonamido}-N-(4-phenoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(trifluoromethyl)pyridine
  • 2-Chloro-5-(trifluoromethyl)phenol
  • N-[2-Chloro-4-(trifluoromethyl)phenyl]acetamide

Uniqueness

Compared to similar compounds, 2-{N-[2-Chloro-5-(trifluoromethyl)phenyl]methanesulfonamido}-N-(4-phenoxyphenyl)acetamide is unique due to its combination of functional groups and structural features.

Properties

IUPAC Name

2-[2-chloro-N-methylsulfonyl-5-(trifluoromethyl)anilino]-N-(4-phenoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClF3N2O4S/c1-33(30,31)28(20-13-15(22(24,25)26)7-12-19(20)23)14-21(29)27-16-8-10-18(11-9-16)32-17-5-3-2-4-6-17/h2-13H,14H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUYUVELADLRLBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2)C3=C(C=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClF3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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